An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-2'-chlorobiphenyl
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-2'-chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-2'-chlorobiphenyl (CAS No. 107208-70-8), a halogenated aromatic compound of interest in various fields of chemical research and development. Due to the limited availability of direct experimental data for this specific congener, this guide combines available information with predictive modeling to offer a robust profile of the molecule. This document details its structural and general properties, predicted physicochemical characteristics, and outlines detailed protocols for its synthesis, purification, and characterization. The methodologies presented are grounded in established principles of organic chemistry and analytical science to ensure scientific integrity and practical applicability for researchers.
Introduction and Significance
2-Bromo-2'-chlorobiphenyl belongs to the class of polyhalogenated biphenyls, compounds that have garnered significant attention due to their diverse applications and environmental presence. The unique substitution pattern of a bromine and a chlorine atom on adjacent phenyl rings at the ortho positions creates a molecule with specific steric and electronic properties. These characteristics can influence its reactivity, biological activity, and environmental fate. Understanding the fundamental physicochemical properties of 2-Bromo-2'-chlorobiphenyl is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for developing analytical methods for its detection and quantification.
The unsymmetrical nature of this biphenyl makes it a valuable building block in organic synthesis, potentially serving as a precursor for more complex molecules through selective functionalization of the carbon-bromine or carbon-chlorine bonds. Its structural similarity to certain polychlorinated biphenyls (PCBs) also makes it a compound of interest in toxicological and environmental studies.
Molecular Structure and Identification
The molecular structure of 2-Bromo-2'-chlorobiphenyl consists of two phenyl rings linked by a single carbon-carbon bond, with a bromine atom substituted at the 2-position of one ring and a chlorine atom at the 2'-position of the other.
Figure 1: 2D structure of 2-Bromo-2'-chlorobiphenyl.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-2'-chlorobiphenyl | N/A |
| CAS Number | 107208-70-8 | [1] |
| Molecular Formula | C₁₂H₈BrCl | [1] |
| Molecular Weight | 267.55 g/mol | [1] |
| InChI | 1S/C12H8BrCl/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | [1] |
| InChIKey | JSVXIWLDFVOHBB-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C(=C1)Br)C2=CC=CC=C2Cl | N/A |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Notes |
| Physical State | Solid | Based on supplier information[1] |
| Melting Point | 85 - 95 °C | Estimated based on QSAR models for halogenated biphenyls[2][3] |
| Boiling Point | 330 - 340 °C (at 760 mmHg) | Estimated based on QSAR models[4][5] |
| Water Solubility | < 1 mg/L at 25 °C | Predicted to have very low water solubility, typical for PCBs[6] |
| logP (Octanol-Water Partition Coefficient) | 5.5 - 6.0 | Estimated based on its structure, indicating high lipophilicity |
| Vapor Pressure | Low; < 0.01 mmHg at 25 °C | Typical for halogenated biphenyls of this molecular weight[2] |
| Density | ~1.5 g/cm³ | Estimated based on similar halogenated aromatic compounds |
Synthesis and Purification
The synthesis of unsymmetrical biphenyls like 2-Bromo-2'-chlorobiphenyl is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a highly versatile and widely used method for this purpose.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A plausible synthetic route involves the coupling of 2-bromophenylboronic acid with 1-chloro-2-iodobenzene. The higher reactivity of the carbon-iodine bond allows for selective coupling.
Figure 2: Proposed Suzuki-Miyaura coupling for the synthesis of 2-Bromo-2'-chlorobiphenyl.
Detailed Experimental Protocol for Synthesis
Materials:
-
2-Bromophenylboronic acid
-
1-Chloro-2-iodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenylboronic acid (1.0 eq), 1-chloro-2-iodobenzene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent and Base Addition: Add a 3:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification Protocol
The crude 2-Bromo-2'-chlorobiphenyl can be purified by column chromatography followed by recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallization:
-
Solvent: A suitable solvent system can be a mixture of ethanol and water or hexane.
-
Procedure:
-
Dissolve the purified product from column chromatography in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure 2-Bromo-2'-chlorobiphenyl.
-
Spectroscopic and Analytical Characterization
Due to the lack of publicly available spectra for 2-Bromo-2'-chlorobiphenyl, this section describes the expected spectral characteristics based on the analysis of similar halogenated biphenyls.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-substitution on both rings, hindered rotation around the biphenyl bond may lead to distinct signals for all eight aromatic protons. The exact chemical shifts will be influenced by the anisotropic effects of the halogen atoms and the dihedral angle between the phenyl rings[7][8][9][10].
¹³C NMR: The ¹³C NMR spectrum should display 12 distinct signals for the carbon atoms of the biphenyl skeleton. The carbons directly attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts, typically in the range of δ 110-135 ppm. The chemical shifts of the other aromatic carbons will also be influenced by the position of the halogen substituents.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 266, corresponding to the isotopes ³⁵Cl and ⁷⁹Br. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern. The M+2 peak (containing either ⁸¹Br or ³⁷Cl) will be significant, and an M+4 peak (containing both ⁸¹Br and ³⁷Cl) will also be present.
Common fragmentation pathways for halogenated biphenyls include the loss of halogen atoms (Br and/or Cl) and the cleavage of the biphenyl bond[11][12].
Infrared (IR) Spectroscopy
The Fourier-transform infrared (FT-IR) spectrum of 2-Bromo-2'-chlorobiphenyl is expected to exhibit characteristic absorption bands for aromatic compounds.
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=C stretching (aromatic): 1600-1450 cm⁻¹
-
C-Br stretching: 700-500 cm⁻¹
-
C-Cl stretching: 800-600 cm⁻¹
-
Out-of-plane C-H bending: 900-675 cm⁻¹, which can provide information about the substitution pattern of the aromatic rings.
Safety and Handling
2-Bromo-2'-chlorobiphenyl is classified as a hazardous substance.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties, synthesis, purification, and characterization of 2-Bromo-2'-chlorobiphenyl. While a lack of direct experimental data necessitates the use of predictive models for some properties, the information presented herein offers a valuable resource for researchers working with this compound. The provided protocols are based on well-established methodologies and can be adapted for practical laboratory applications. Further experimental validation of the predicted properties is encouraged to enhance the understanding of this unique halogenated biphenyl.
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